molecular formula C11H14N2O6S B14179622 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid CAS No. 6946-28-7

2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid

Cat. No.: B14179622
CAS No.: 6946-28-7
M. Wt: 302.31 g/mol
InChI Key: UZGJVXZBHAGASZ-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid is a chemical compound with the molecular formula C11H14N2O6S and a molecular weight of 302.3 g/mol . . This compound is characterized by the presence of an aminophenyl group, a sulfonylamino group, and a pentanedioic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid typically involves the reaction of L-glutamic acid with 4-aminobenzenesulfonyl chloride. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous stirring to ensure uniform mixing of reactants. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. The sulfonylamino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and sulfonylamino groups allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

CAS No.

6946-28-7

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

IUPAC Name

2-[(4-aminophenyl)sulfonylamino]pentanedioic acid

InChI

InChI=1S/C11H14N2O6S/c12-7-1-3-8(4-2-7)20(18,19)13-9(11(16)17)5-6-10(14)15/h1-4,9,13H,5-6,12H2,(H,14,15)(H,16,17)

InChI Key

UZGJVXZBHAGASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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